An In-depth Technical Guide to (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-Threonine ethyl ester hydrochloride), a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction: The Significance of a Chiral Precursor
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is the ethyl ester derivative of the essential amino acid L-threonine.[1][2][3] Its importance in synthetic organic chemistry stems from the two chiral centers at the C2 (S) and C3 (R) positions, which are preserved from the parent amino acid. This inherent chirality makes it a valuable synthon for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals.[1][4] The esterification of the carboxylic acid and the formation of the hydrochloride salt of the amine group enhance its utility in organic synthesis by improving its solubility in organic solvents and allowing for the selective protection and deprotection of its functional groups.[1][5]
This guide will provide the technical details necessary for the effective utilization of this versatile building block in a laboratory setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is crucial for its proper handling, characterization, and application in synthesis.
Physicochemical Data
The key physicochemical properties are summarized in the table below. It is important to note that some experimental values, such as the melting point, can vary between sources, which may be attributed to the hygroscopic nature of the compound or the presence of impurities.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄ClNO₃ | [6][7] |
| Molecular Weight | 183.63 g/mol | [6][7] |
| CAS Number | 39994-70-2 | [8][6][7] |
| Appearance | Colorless crystalline powder or viscous liquid | [1][9][10] |
| Boiling Point | 254°C at 760 mmHg | [10] |
| Flash Point | 107.4°C | [10] |
| Solubility | Soluble in water and alcohol solvents. | [1] |
| Storage Conditions | Recommended storage at 4°C, sealed and away from moisture. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [10] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl. Below are the expected spectroscopic data.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For polar molecules like amino acid esters, derivatization is often employed for GC-MS analysis to increase volatility.[2] Electrospray ionization (ESI) is a suitable technique for the direct analysis of the hydrochloride salt.[13] The expected protonated molecule [M+H]⁺ for the free base would be observed at m/z 148.0968.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₃⁺), ester carbonyl (C=O), and C-O bonds.
Synthesis and Purification
The most common and efficient method for the synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is the Fischer esterification of L-threonine with ethanol in the presence of an acid catalyst.[14][15][16] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation as it reacts with ethanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino group, protecting it from side reactions.[17][18]
Synthetic Workflow
The overall workflow for the synthesis and purification is depicted in the following diagram.
Detailed Experimental Protocol
This protocol describes the esterification of L-threonine using thionyl chloride in ethanol.
Materials:
-
L-Threonine
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-threonine (1 equivalent) in anhydrous ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. This will yield the crude (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl, often as a viscous oil or a semi-solid.
-
For purification, dissolve the crude product in a minimum amount of warm absolute ethanol.
-
Slowly add anhydrous diethyl ether to the solution with stirring until a precipitate forms.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.[5]
Analytical Methods for Quality Control
Ensuring the purity and identity of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
HPLC Method for Purity Determination
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Note: For quantitative analysis, the method would need to be fully validated according to ICH guidelines, including linearity, accuracy, precision, and robustness.[20]
Applications in Drug Development and Research
The primary utility of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl lies in its role as a chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[4]
Role in Asymmetric Synthesis
The stereocenters at the α- and β-positions of the threonine backbone can be used to introduce chirality into target molecules, which is often critical for their biological activity and selectivity.[4] It serves as a versatile precursor for the synthesis of other chiral amino acids, amino alcohols, and heterocyclic compounds.
Precursor for Pharmaceutical Intermediates
Threonine derivatives are key components in the synthesis of various pharmaceuticals. For instance, they are used in the synthesis of carbapenem antibiotics like doripenem and in the construction of HIV protease inhibitors such as lopinavir, although the direct use of the ethyl ester hydrochloride in these specific syntheses requires confirmation from proprietary process chemistry literature.[21][22][23][24]
The general workflow for its incorporation into a peptide or a more complex molecule involves the neutralization of the hydrochloride salt to free the amine, which can then participate in a peptide coupling reaction.
Safety and Handling
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[10] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[10]
Conclusion
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry, derived from L-threonine, makes it an important starting material for the asymmetric synthesis of complex molecules and pharmaceuticals. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its analytical characterization and applications. For researchers and professionals in drug development, a thorough understanding of these technical aspects is essential for the successful utilization of this important chiral precursor.
References
-
SIELC Technologies. Separation of Ethyl DL-threoninate hydrochloride on Newcrom R1 HPLC column. [Link]
-
ChemBK. ethyl L-threoninate hydrochloride. (2024-04-09). [Link]
-
SciPharm. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
-
SciELO. Article. (2008-01-28). [Link]
-
PubChem. Ethyl L-threoninate hydrochloride. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024-10-03). [Link]
-
IJCRT.org. Synthesis And Characterization Of Process- Related Impurities In Doripenem. [Link]
-
Angene. (2S, 3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, min 97%. [Link]
-
PubChem. methyl (2S,3R)-2-amino-2-ethyl-3-hydroxybutanoate. [Link]
-
PrepChem.com. Synthesis of threonine methyl ester HCl. [Link]
-
PubMed. Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir. [Link]
-
ResearchGate. Synthesis of HIV protease inhibitor ABT-378 (Lopinavir). (2025-08-07). [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000167). [Link]
-
PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid. [Link]
-
PubChem. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. [Link]
-
PubChem. ethyl (2S,3R)-2-chloro-3-hydroxybutanoate. [Link]
- Google Patents.
-
Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
-
ResearchGate. Synthesis and Characterization of Novel Analogues of Lopinavir. (2025-08-06). [Link]
-
PubMed. Crystal chemistry of the antibiotic doripenem. [Link]
-
Digital Commons @ St. Norbert College. "CHEM 222, Chapter 11: Reactions of Alcohols: Fischer Esterification" by Katie Garber. [Link]
-
Khan Academy. Preparation of esters via Fischer esterification (video). [Link]
-
Asian Publication Corporation. A Novel Reverse Phase HPLC Method for the Quantification of Potential Genotoxic Impurities in Doripenem Monohydrate. [Link]
-
PubChem. Methyl L-threoninate hydrochloride. [Link]
-
PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR characterization of MTC. [Link]
-
ResearchGate. Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. [Link]
-
International Journal of ChemTech Research. New Validated RP-HPLC Method for the Determination of Eflornithine Hydrochloride. [Link]
-
LECO. Analysis of Synthetic Drugs Using Electron and Chemical Ionization High Resolution Time-of-Flight Mass Spectrometry. [Link]
-
MDPI. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride 95.00% | CAS: 39994-70-2 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Ethyl L-threoninate hydrochloride | C6H14ClNO3 | CID 2763096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride [cymitquimica.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. scirp.org [scirp.org]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. Separation of Ethyl DL-threoninate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. turkjps.org [turkjps.org]
- 21. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijcrt.org [ijcrt.org]
- 23. Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
